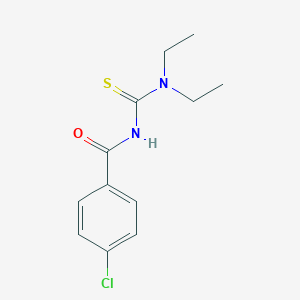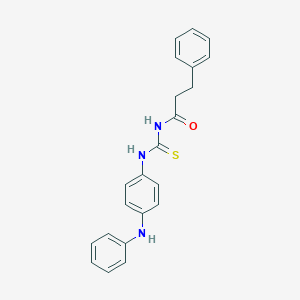![molecular formula C19H21N3O3S2 B320865 N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320865.png)
N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Benzamide Core: : The synthesis begins with the preparation of the benzamide core by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with an amine to form the benzamide.
-
Introduction of the Pyrrolidin-1-ylsulfonyl Group: : The next step involves the introduction of the pyrrolidin-1-ylsulfonyl group. This is achieved by reacting the benzamide intermediate with pyrrolidine and a sulfonyl chloride derivative under basic conditions.
-
Formation of the Carbamothioyl Group: : Finally, the carbamothioyl group is introduced by reacting the intermediate with a thiourea derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxide or sulfone derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, where the pyrrolidin-1-ylsulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
-
Industry: : The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
N-(3-methylbenzoyl)-N'-[4-(pyrrolidin-1-ylsulfonyl)phenyl]thiourea can be compared with other similar compounds, such as:
-
3-methyl-N-{[4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: : This compound lacks the sulfonyl group, which may result in different chemical and biological properties.
-
3-methyl-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamoyl}benzamide: : This compound has a carbamoyl group instead of a carbamothioyl group, which may affect its reactivity and biological activity.
-
3-methyl-N-{[4-(pyrrolidin-1-ylsulfonyl)phenyl]carbamothioyl}benzoic acid: : This compound has a carboxylic acid group instead of a benzamide group, which may influence its solubility and interaction with biological targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21N3O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-methyl-N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O3S2/c1-14-5-4-6-15(13-14)18(23)21-19(26)20-16-7-9-17(10-8-16)27(24,25)22-11-2-3-12-22/h4-10,13H,2-3,11-12H2,1H3,(H2,20,21,23,26) |
InChI Key |
SJKQAGZFHMQUEC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chlorophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320783.png)
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-2-chlorobenzamide](/img/structure/B320787.png)
![N-(4-chlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320789.png)
![N-(4-chlorobenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320790.png)

![4-chloro-N-[(4-cyanophenyl)carbamothioyl]benzamide](/img/structure/B320792.png)
![N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-phenylpropanamide](/img/structure/B320795.png)
![2-({[(3-Phenylpropanoyl)amino]carbothioyl}amino)benzamide](/img/structure/B320797.png)

![ethyl 4-({[(3-phenylpropanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B320799.png)
![N-[(4-methoxyphenyl)carbamothioyl]-3-phenylpropanamide](/img/structure/B320800.png)
![2-({[(4-Chlorobenzoyl)amino]carbothioyl}amino)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320802.png)
![N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-nitrobenzamide](/img/structure/B320803.png)
![N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]-2-phenoxyacetamide](/img/structure/B320806.png)
